![molecular formula C18H23N5O3S B2515989 N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide CAS No. 1049549-71-4](/img/structure/B2515989.png)
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its role in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have shown significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Corrosion Inhibition
The compound has been used in the synthesis of N-(4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)quinoline-6-carboxamide, which has been studied for its corrosion inhibition properties on mild steel under HCl solution .
Antifungal and Antipsychotic Properties
Piperazine derivatives, which include this compound, have been found to exhibit diverse pharmacological activities such as antifungal and antipsychotic properties .
Antibacterial Activity
The compound has been used in the design and synthesis of new hybrids intended to have a new binding mode to DNA gyrase, allowing for a more potent antibacterial effect .
Anti-Fibrotic Activity
The compound has been used in the synthesis of novel 2-(pyridin-2-yl)piperazin-1-yl)methyl)phenyl)quinoline-6-carboxamide, which has shown anti-fibrotic activity in a liver fibrosis model .
Antibacterial Activity
The compound has been used in the synthesis of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, which have been evaluated for their antibacterial activity .
properties
IUPAC Name |
2-methyl-N-[4-(4-pyrazin-2-ylpiperazin-1-yl)sulfonylphenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3S/c1-14(2)18(24)21-15-3-5-16(6-4-15)27(25,26)23-11-9-22(10-12-23)17-13-19-7-8-20-17/h3-8,13-14H,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQQNIIEOLDHRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(pyrazin-2-yl)piperazin-1-yl)sulfonyl)phenyl)isobutyramide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.